molecular formula C8H17NO B14298766 2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide CAS No. 113123-21-0

2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide

Katalognummer: B14298766
CAS-Nummer: 113123-21-0
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: RPSJEMXYJVXQMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide is an organic compound with the molecular formula C8H19N. It is a derivative of propanamine and is characterized by the presence of an imine group and an N-oxide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide typically involves the reaction of 2-methylpropan-1-amine with an appropriate oxidizing agent. One common method is the oxidation of the corresponding amine using hydrogen peroxide or a peracid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-25°C to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as transition metal complexes can also be employed to facilitate the oxidation reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding nitro compounds.

    Reduction: Reduction of the N-oxide group can yield the parent amine.

    Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Parent amine.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide involves its interaction with molecular targets through its imine and N-oxide functional groups. The imine group can form covalent bonds with nucleophilic sites on biomolecules, while the N-oxide group can participate in redox reactions, leading to the generation of reactive oxygen species. These interactions can modulate various biochemical pathways and exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diisobutylamine: Similar structure but lacks the N-oxide group.

    N,N-Bis(2-methylpropyl)amine: Similar structure but lacks the imine group.

    2-Propanamine, N-methyl-: Similar structure but different substitution pattern.

Uniqueness

2-Methyl-N-(2-methylpropyl)propan-1-imine N-oxide is unique due to the presence of both the imine and N-oxide functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

113123-21-0

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

2-methyl-N-(2-methylpropyl)propan-1-imine oxide

InChI

InChI=1S/C8H17NO/c1-7(2)5-9(10)6-8(3)4/h5,7-8H,6H2,1-4H3

InChI-Schlüssel

RPSJEMXYJVXQMX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C[N+](=CC(C)C)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.